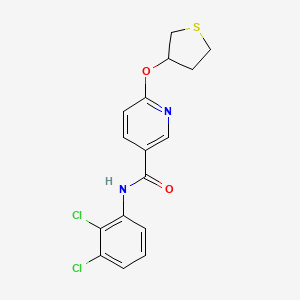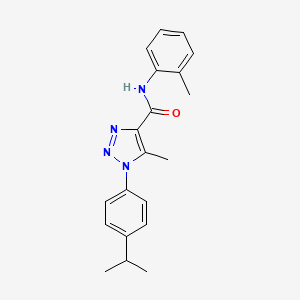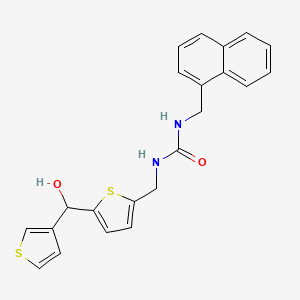
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide involves its interaction with specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases and protein tyrosine phosphatases. Additionally, it has been found to bind to specific receptors such as the cannabinoid receptor CB2.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide has a range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to modulate the immune system and regulate gene expression.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide in lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and physiological effects. Additionally, this compound has shown promising results in preclinical studies as a potential drug lead compound. However, one limitation of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for the study of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide. One area of interest is in the development of new drugs based on this compound. Additionally, further research is needed to fully understand its mechanism of action and physiological effects. Other potential directions include the study of its interaction with other enzymes and receptors, as well as its potential application in other fields such as agriculture and environmental science.
Conclusion:
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide is a synthetic compound that has shown promising results in scientific research. Its unique chemical structure and mechanism of action have made it a subject of interest in various fields, including medicinal chemistry and immunology. While there are limitations to its use in lab experiments, the potential applications of this compound are numerous, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide involves the reaction of 3-fluoro-3-methylcyclobutene with propargylamine in the presence of a palladium catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide has been used in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where it has been studied for its potential as a drug lead compound. This compound has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors.
properties
IUPAC Name |
N-(3-fluoro-3-methylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO/c1-3-7(11)10-6-4-8(2,9)5-6/h3,6H,1,4-5H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHFFQFRHKLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3020386.png)
![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)


![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)
![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)
![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)
![7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3020399.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3020401.png)

![Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3020405.png)
